

physical and chemical properties of 4-Isobutylbenzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-Isobutylbenzenesulfonyl chloride

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In-Depth Technical Guide: 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Isobutylbenzenesulfonyl chloride**. It details available data on its characteristics, outlines a general synthesis and purification protocol, and explores its significant role in drug development, particularly as a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. The guide also includes a schematic representation of the synthetic pathway and the mechanism of action of Darunavir, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

4-Isobutylbenzenesulfonyl chloride is an organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group and a lipophilic isobutyl-substituted benzene ring, makes it a valuable building block for the synthesis of various biologically active molecules. Most notably, the 4-isobutylbenzenesulfonamide moiety is a critical component of Darunavir, a potent second-generation HIV protease inhibitor used in the treatment of HIV/AIDS.^[1] This guide aims to

consolidate the available technical information on **4-Isobutylbenzenesulfonyl chloride** to support its application in research and development.

Physical and Chemical Properties

4-Isobutylbenzenesulfonyl chloride is a solid compound and is classified as an irritant.[2][3] While specific experimentally determined physical constants such as melting point, boiling point, and density are not consistently available in the public domain, the fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of **4-Isobutylbenzenesulfonyl Chloride**

Property	Value	Source(s)
CAS Number	339370-45-5	[2][3][4][5]
Molecular Formula	C ₁₀ H ₁₃ ClO ₂ S	[2][3][4][6]
Molecular Weight	232.73 g/mol	[2][3][4][6]
Appearance	Solid	[6]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Chemical Identifiers:

- InChI: 1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3[6]
- SMILES: CC(C)Cc1ccc(cc1)S(Cl)(=O)=O[6]

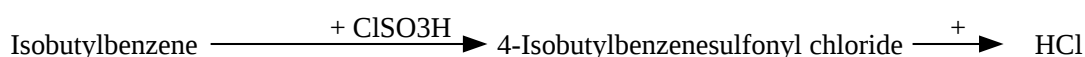
Experimental Protocols

General Synthesis of 4-Alkylbenzenesulfonyl Chlorides

A specific, detailed experimental protocol for the synthesis of **4-Isobutylbenzenesulfonyl chloride** is not readily available. However, a general and widely used method for the preparation of 4-alkylbenzenesulfonyl chlorides is the chlorosulfonation of the corresponding alkylbenzene.[7] This electrophilic aromatic substitution reaction typically involves the reaction of the alkylbenzene with chlorosulfonic acid.

Reaction Scheme:

Chlorosulfonic Acid (ClSO₃H)



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Figure 1: Synthesis of **4-Isobutylbenzenesulfonyl chloride**.

General Procedure:

- **Reaction Setup:** In a flask equipped with a stirrer, dropping funnel, and an outlet for gas evolution (to vent HCl), cool the alkylbenzene (e.g., isobutylbenzene) in an ice bath.[8]
- **Addition of Chlorosulfonic Acid:** Slowly add chlorosulfonic acid dropwise to the stirred alkylbenzene, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[9]
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in water, will precipitate or form an oily layer.
- **Extraction:** Extract the product into an organic solvent such as dichloromethane or diethyl ether.

- **Washing:** Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Purification

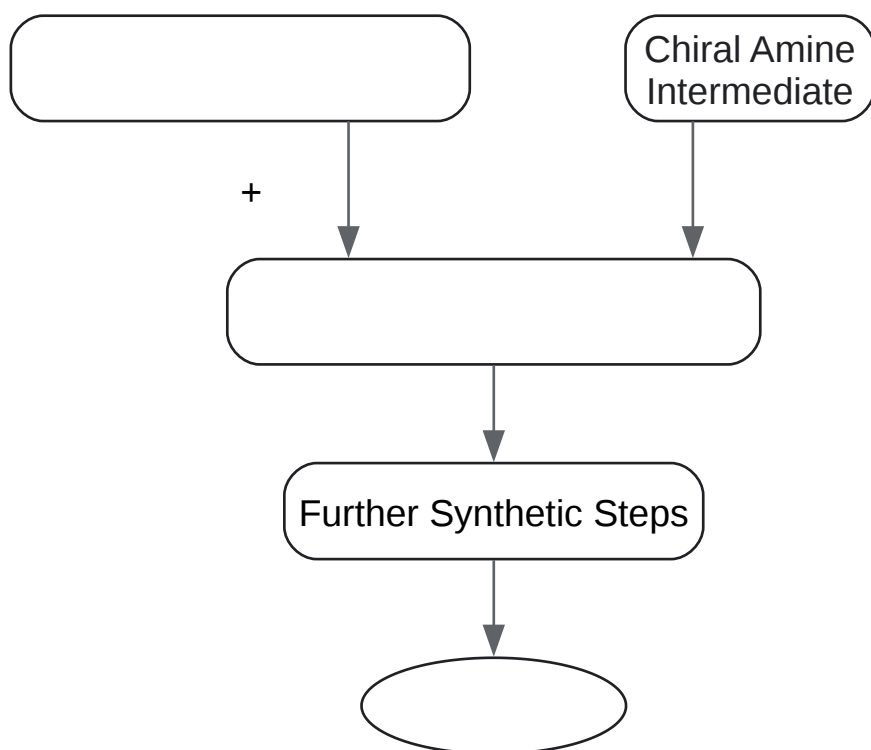
The crude **4-Isobutylbenzenesulfonyl chloride** can be purified by recrystallization from a suitable solvent or by vacuum distillation. The choice of purification method depends on the physical state and stability of the compound.

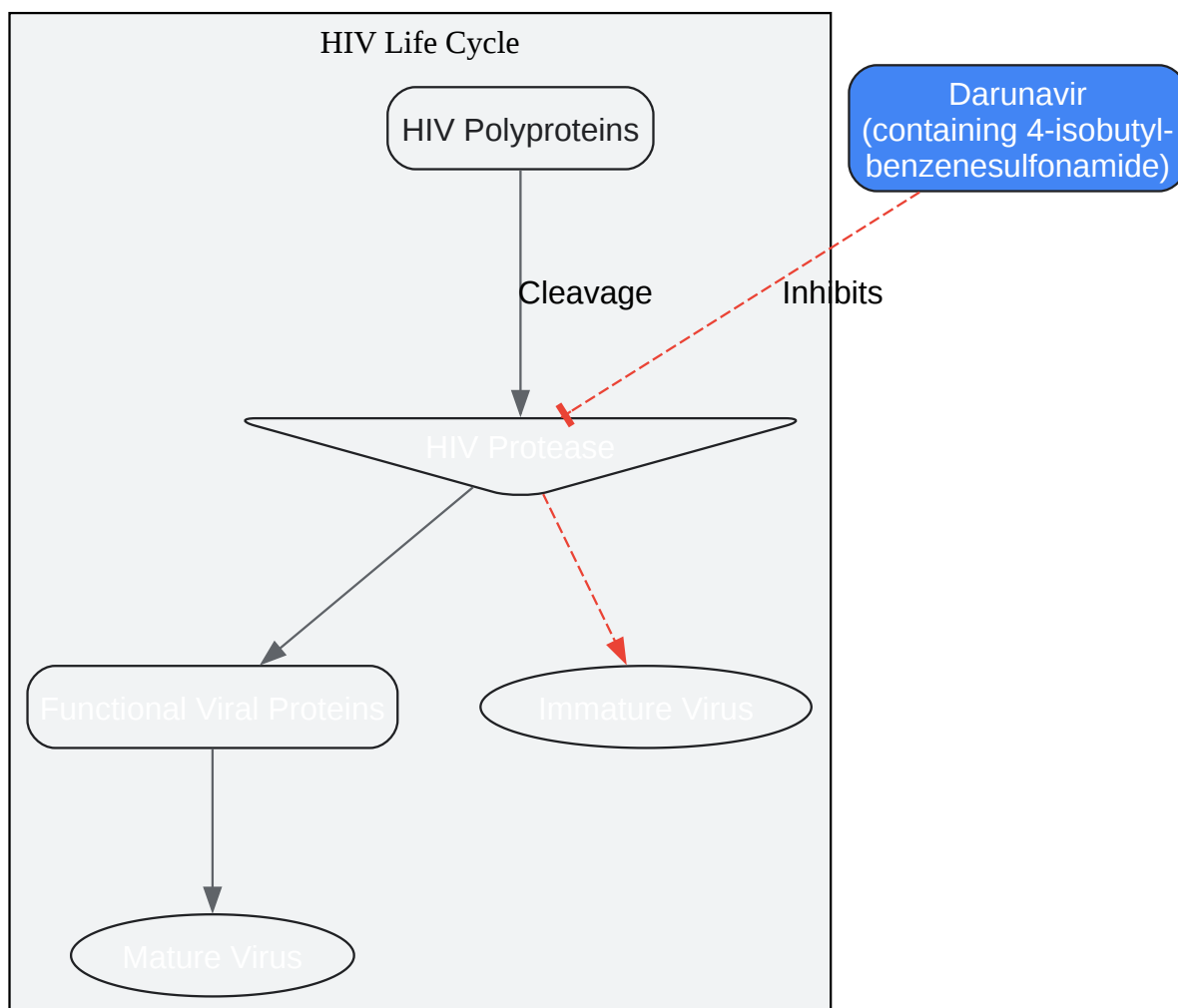
Role in Drug Development: The Case of Darunavir

The most prominent application of **4-Isobutylbenzenesulfonyl chloride** in drug development is as a precursor to the 4-isobutylbenzenesulfonamide moiety found in the HIV protease inhibitor, Darunavir.^[1]

Synthesis of Darunavir Intermediate

4-Isobutylbenzenesulfonyl chloride is reacted with a chiral amine intermediate to form the corresponding sulfonamide. This sulfonamide is a key intermediate in the total synthesis of Darunavir. The isobutyl group plays a crucial role in the binding of Darunavir to the HIV protease enzyme.





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